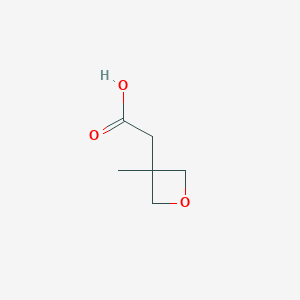

2-(3-Methyloxetan-3-YL)acetic acid

Description

Overview of Oxetane (B1205548) Chemistry and its Significance in Advanced Organic Synthesis

Oxetanes are four-membered heterocyclic ethers that have transitioned from being academic curiosities to valuable components in contemporary organic synthesis. mdpi.com The strained nature of the oxetane ring, while presenting synthetic challenges, also imparts desirable physicochemical properties to molecules that contain it. In medicinal chemistry, the oxetane motif is often employed as a bioisostere for gem-dimethyl or carbonyl groups. This substitution can lead to improvements in aqueous solubility, metabolic stability, and conformational rigidity of a drug candidate. mdpi.com

The synthesis of oxetanes can be approached through various strategies, including intramolecular cyclization reactions (Williamson ether synthesis), chemicalbook.com [2+2] cycloadditions (Paternò–Büchi reaction), and the ring-expansion of epoxides. chemicalbook.com The reactivity of the oxetane ring, particularly its propensity to undergo ring-opening reactions under specific conditions, further enhances its utility as a synthetic intermediate, allowing for the introduction of diverse functionalities. cymitquimica.com

Role of Carboxylic Acid Functionality in Molecular Design and Reactivity

The carboxylic acid group (-COOH) is a cornerstone of molecular design, renowned for its ability to participate in a wide array of chemical transformations and biological interactions. bldpharm.comnih.gov Its acidic proton and the capacity of the carboxylate to act as a nucleophile or a coordinating agent make it a versatile functional handle in organic synthesis. bldpharm.com

In drug design, the incorporation of a carboxylic acid moiety can significantly influence a molecule's pharmacokinetic profile by enhancing its solubility and ability to form hydrogen bonds with biological targets such as enzymes and receptors. bldpharm.com Carboxylic acids are key components in the synthesis of esters, amides, and other derivatives, providing a gateway to a vast chemical space for the optimization of lead compounds in drug discovery programs. nih.gov The development of metallaphotoredox catalysis has further expanded the utility of carboxylic acids, enabling their direct use in a variety of coupling reactions. nih.gov

Historical Context of 2-(3-Methyloxetan-3-yl)acetic Acid within Oxetane Derivatives

The emergence of this compound in the scientific literature is closely tied to the growing appreciation of oxetanes in medicinal chemistry. While the parent oxetane was first synthesized in the 19th century, the systematic exploration of substituted oxetanes as valuable scaffolds in drug discovery is a more recent development.

This compound, with its CAS Number 933727-35-6, has been identified as a key intermediate in the synthesis of novel therapeutic agents. chemicalbook.com Notably, it is utilized in the preparation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitors. chemicalbook.com NAMPT is an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. The inhibition of NAMPT is a promising strategy for the treatment of various diseases, including cancer. The use of this compound as a building block for these inhibitors highlights its importance in the development of cutting-edge therapeutics. chemicalbook.com It is also used as a reagent in the synthesis of prodrugs for the potential treatment or prevention of Central Nervous System (CNS) diseases. chemicalbook.com

Detailed Research Findings

While specific, peer-reviewed academic publications detailing the synthesis and in-depth characterization of this compound are not extensively available in the public domain, its commercial availability and citation in patents point to established, albeit often proprietary, synthetic routes. The primary research application of this compound is as a structural component in the design of more complex molecules, particularly NAMPT inhibitors.

The general synthetic approach to such 3,3-disubstituted oxetanes often involves multi-step sequences starting from readily available precursors. These methods can include the construction of the oxetane ring followed by the elaboration of the acetic acid side chain, or the formation of the quaternary center with subsequent cyclization to form the oxetane.

Below are data tables detailing the computed properties of this compound and a list of related compounds mentioned in this article.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | PubChem nih.gov |

| Molecular Weight | 130.14 g/mol | PubChem nih.gov |

| XLogP3 | 0.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 130.062994 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 130.062994 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 46.5 Ų | PubChem nih.gov |

| Heavy Atom Count | 9 | PubChem nih.gov |

| Complexity | 126 | PubChem nih.gov |

| Isotope Atom Count | 0 | PubChem nih.gov |

| Defined Atom Stereocenter Count | 0 | PubChem nih.gov |

| Undefined Atom Stereocenter Count | 1 | PubChem nih.gov |

| Defined Bond Stereocenter Count | 0 | PubChem nih.gov |

| Undefined Bond Stereocenter Count | 0 | PubChem nih.gov |

| Covalently-Bonded Unit Count | 1 | PubChem nih.gov |

| Compound Is Canonicalized | Yes | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyloxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2-5(7)8)3-9-4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBDORJPANBOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716619 | |

| Record name | (3-Methyloxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933727-35-6 | |

| Record name | (3-Methyloxetan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methyloxetan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Stereochemical Control of 2 3 Methyloxetan 3 Yl Acetic Acid

Established Synthetic Pathways for 2-(3-Methyloxetan-3-yl)acetic Acid

The synthesis of this compound relies on established principles of organic chemistry, primarily involving the construction of the strained oxetane (B1205548) ring and the subsequent or concurrent introduction of the acetic acid side chain.

Intramolecular Cyclization Methodologies for Oxetane Ring Formation

The formation of the oxetane ring is a critical step in the synthesis of the target molecule. General strategies for oxetane synthesis often involve intramolecular cyclization reactions where a C-O bond is formed. magtech.com.cn

One of the most common and effective methods is the Williamson etherification . This approach typically starts from a suitably substituted 1,3-diol. acs.org For the synthesis of this compound, a precursor such as 2-methyl-2-(hydroxymethyl)propane-1,3-diol could be selectively protected, converted into a derivative with a good leaving group (e.g., a tosylate or mesylate) on one of the primary hydroxyls, and then treated with a base to induce intramolecular SN2 cyclization. acs.org A one-pot version of this protocol, involving an Appel reaction to form an iodide in situ followed by base-induced cyclization, has been reported for other oxetanes and could be adapted for this synthesis. acs.org

Another established method involves the ring expansion of epoxides . magtech.com.cnacs.org In this strategy, an epoxide can be opened by a nucleophile that contains a latent leaving group. For instance, opening an appropriately substituted epoxide with a reagent like selenomethyllithium would yield a hydroxyselenide intermediate, which can then be converted to a halide and cyclized with a base to form the oxetane ring. acs.org

Functionalization Strategies for Acetic Acid Moiety Introduction

The introduction of the acetic acid group (-CH₂COOH) can be achieved either before or after the formation of the oxetane ring.

A plausible strategy involves a Horner-Wadsworth-Emmons (HWE) reaction . mdpi.com Starting from oxetan-3-one, an HWE reaction with a phosphonate (B1237965) ester like methyl 2-(dimethoxyphosphoryl)acetate would yield methyl 2-(oxetan-3-ylidene)acetate. mdpi.com This α,β-unsaturated ester could then be subjected to conjugate addition with a methyl organocuprate to install the methyl group, followed by hydrolysis of the ester to yield the final product.

Alternatively, a malonic ester synthesis approach could be employed. A precursor such as 3-methyl-3-(bromomethyl)oxetane could be reacted with diethyl malonate in the presence of a base. The resulting diester can then be hydrolyzed and decarboxylated to afford this compound.

A two-step process involving a Friedel-Crafts reaction followed by oxidative cleavage has been used to prepare related arylacetic acids bearing four-membered rings and could serve as inspiration for novel routes. nih.gov

Precursor Molecules and Starting Materials for this compound

The selection of appropriate starting materials is crucial for an efficient synthetic route. Commercially available oxetane derivatives are often the most direct precursors.

A key and readily available starting material for the synthesis is 3-methyloxetane-3-carboxylic acid. sigmaaldrich.comsigmaaldrich.com This compound already contains the required 3-methyl-substituted oxetane core. The synthetic challenge is reduced to the homologation of the carboxylic acid group to an acetic acid moiety. Standard homologation procedures, such as the Arndt-Eistert synthesis, could be employed. This would involve converting the carboxylic acid to an acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and subsequent Wolff rearrangement in the presence of water to yield the desired this compound.

Table 1: Properties of 3-Methyloxetane-3-carboxylic Acid

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 28562-68-7 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₅H₈O₃ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 116.12 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 58-63 °C | sigmaaldrich.com |

While searching for precursors, related but structurally distinct compounds are often encountered. One such class of molecules includes amino acid derivatives like 2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)acetic acid. achemblock.com These compounds are valuable in their own right, particularly in the synthesis of peptides and other biologically active molecules where the oxetane scaffold is used as a conformationally constrained amino acid bioisostere. mdpi.comamericanelements.com However, they are not direct precursors for this compound, as the synthetic conversion of an amino or aminomethyl group to a methyl group would be a non-trivial and inefficient process. Their existence underscores the importance of the oxetane motif in medicinal chemistry. nih.gov

Table 2: Examples of Structurally Related Oxetane Derivatives

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)acetic acid | 1638768-10-1 | C₁₄H₁₇NO₅ |

| 2-(Methoxycarbonylamino)-2-(oxetan-3-yl)acetic acid | 394653-40-8 | C₇H₁₁NO₅ |

Advanced Synthetic Methodologies and Novel Approaches

While established methods are effective, the field of organic synthesis is constantly evolving, with new methodologies offering potential improvements in efficiency, selectivity, and environmental impact.

Photoredox catalysis has emerged as a powerful tool for forming strained rings. A conceptual plan for oxetane synthesis involves generating a radical alpha to an alcohol via a hydrogen atom transfer (HAT), followed by addition to a suitable alkene and subsequent intramolecular cyclization. nih.gov This advanced strategy allows for the direct use of ubiquitous alcohol functionalities.

Another area of innovation is the catalytic enantioselective addition to ketones , which provides precise control in constructing chiral centers. nih.gov Although the target molecule is achiral, related chiral oxetane-containing molecules can be synthesized using methods like iridium-catalyzed reductive coupling of allylic acetates with oxetanones. nih.gov

Recent studies have also highlighted the innate reactivity and potential for unexpected isomerization of some oxetane-carboxylic acids, particularly when heated or under certain storage conditions. acs.org This knowledge is critical for developing robust synthetic and purification protocols, as intramolecular ring-opening by the carboxylic acid can lead to the formation of lactones. acs.org This tendency can also be harnessed synthetically to create novel molecular structures. acs.org

Photoredox-Catalyzed Decarboxylation in Oxetane-2-Carboxylic Acids

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling transformations under mild conditions. One notable application is the hydrodecarboxylation of 2-aryl oxetane-2-carboxylic acids. nih.govbohrium.com This method provides an alternative to the traditional Paternò-Büchi reaction, which often requires harsh UV light. nih.govbohrium.com The mechanism of this photoredox-catalyzed decarboxylation can be substrate-dependent. nih.govbohrium.com In some cases, the reaction is initiated by the oxidation of a tertiary amine, such as diisopropylethylamine (DIPEA), which then participates in an electron donor-acceptor (EDA) complex. bohrium.combohrium.com This process generates a carbon-centered radical intermediate from the carboxylic acid, which is subsequently hydrogenated to yield the final product. bohrium.com3s-tech.net

This decarboxylative approach has been successfully applied to the synthesis of various 3,3'-disubstituted oxetane amino acids through a Giese-type reaction. bohrium.combohrium.com The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile method for accessing complex oxetane structures. researchgate.net

Application of Horner–Wadsworth–Emmons Reactions in Oxetane Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its high stereoselectivity, typically favoring the formation of (E)-alkenes. nrochemistry.comwikipedia.org This reaction involves the use of stabilized phosphonate carbanions, which are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org The HWE reaction proceeds through the formation of an oxaphosphetane intermediate, and its decomposition leads to the desired alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. youtube.comorganic-chemistry.org

While direct application of the HWE reaction to form the this compound core is not prominently documented, the principles of this reaction are relevant to the synthesis of precursors and analogues. For instance, the olefination of a ketone or aldehyde containing an oxetane ring could be a key step in building the desired carbon chain. The stereochemical outcome of the HWE reaction is influenced by the steric environment of the reactants, with the antiperiplanar approach of the carbanion to the carbonyl group being favored. organic-chemistry.org

Desymmetrization Reactions for Chiral Oxetane Synthons

The creation of chiral centers is a critical aspect of modern drug discovery. Desymmetrization of prochiral oxetanes has emerged as a powerful strategy for accessing enantiomerically enriched building blocks. nih.gov This approach involves the selective reaction of one of two enantiotopic groups in a prochiral molecule, often catalyzed by a chiral entity.

Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have proven effective in catalyzing the desymmetrization of oxetanes. nsf.govnih.govresearchgate.net For example, the intramolecular ring-opening of oxetanes bearing a tethered nucleophile, such as a thioester or selenoester, can proceed with high enantioselectivity to generate all-carbon quaternary stereocenters. nsf.govnih.govresearchgate.net This method offers a unique pathway to chiral tetrahydrothiophenes and tetrahydroselenophenes. nsf.govnih.gov The success of these reactions often hinges on "taming" the nucleophilicity of the internal nucleophile to ensure a controlled and selective ring-opening process. nsf.govnih.govresearchgate.net

Transition metal catalysis, employing metals like rhodium, also plays a role in oxetane desymmetrization through the activation of remote C-C bonds. nih.gov These methods provide access to a diverse array of chiral alcohols and ethers bearing quaternary stereocenters. nih.gov

Palladium-Catalyzed Cross-Coupling in Oxetane Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have been applied to the synthesis of various oxetane derivatives. For instance, the Suzuki coupling reaction, a type of palladium-catalyzed cross-coupling, has been utilized to synthesize 3,3-di[3-arylcarbazol-9-ylmethyl]oxetane derivatives. nih.gov In this approach, a diiodo-oxetane precursor is coupled with various boronic acids or their esters in the presence of a palladium catalyst to yield the desired functionalized oxetanes. nih.gov

More broadly, palladium catalysis can be employed in hydrocarbonylative cross-coupling reactions, which involve the reaction of two different alkenes with carbon monoxide to produce β-ketoaldehyde surrogates. rsc.org While not directly applied to this compound, this methodology highlights the potential of palladium catalysis to construct complex carbon skeletons that could be precursors to such oxetane derivatives. The development of ligands that can control the reactivity and selectivity of the palladium catalyst is crucial for the success of these transformations. nih.gov

Stereoselective Synthesis of this compound and its Derivatives

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of stereoselective methods for the synthesis of this compound and its derivatives is of paramount importance.

Enantioselective Approaches to Oxetane-Containing Carboxylic Acids

Enantioselective synthesis of oxetane-containing compounds can be achieved through various strategies. One approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. As discussed previously, the desymmetrization of prochiral oxetanes using chiral Brønsted acids or transition metal catalysts is a powerful method for generating enantiomerically enriched oxetane synthons. nih.govnsf.govnih.govresearchgate.net

Another strategy involves the use of chiral starting materials derived from the chiral pool. For example, enantioenriched alcohols can be used to diastereoselectively form oxetanes. illinois.edu Iridium-catalyzed C-C coupling of primary alcohols with vinyl epoxides has been shown to produce oxetanes bearing all-carbon quaternary stereocenters with high anti-diastereoselectivity and enantioselectivity. nih.govnih.gov

The synthesis of oxetane-containing carboxylic acids can also be approached through the functionalization of a pre-existing chiral oxetane core. For instance, a chiral oxetane alcohol can be converted to the corresponding carboxylic acid through standard oxidation protocols, preserving the stereochemical integrity of the chiral center.

Diastereoselective Outcomes in Oxetane Synthesis

Diastereoselectivity is a key consideration in the synthesis of oxetanes with multiple stereocenters. In photoredox-catalyzed decarboxylation reactions of oxetane-2-carboxylic acids, the diastereomeric outcome can be influenced by factors such as hydrogen bonding and steric interactions. nih.govbohrium.com

The synthesis of substituted oxetanes via the [2+2] cycloaddition of alkenes and aldehydes, known as the Paternò-Büchi reaction, can also exhibit diastereoselectivity. nih.gov Furthermore, intramolecular cyclization reactions of acyclic precursors can lead to the formation of oxetanes with defined stereochemistry. For example, the rhodium-catalyzed O-H insertion and C-C bond-forming cyclization of certain diazo compounds can produce highly substituted oxetanes, and the use of enantioenriched alcohols as starting materials can lead to enantioenriched oxetane products with complete retention of configuration. nih.gov The synthesis of oxetanes from 1,3-diols can also be achieved with stereocontrol, where syn- and anti-diols lead to different oxetane diastereomers. acs.org

In the context of synthesizing this compound, controlling the stereochemistry at the C3 position of the oxetane ring and potentially at the α-carbon of the acetic acid side chain requires careful selection of synthetic methodology and reaction conditions.

Control of Stereochemistry in Amino Acid Analogues Derived from Oxetanes

The control of stereochemistry is a critical aspect in the synthesis of amino acid analogues, as the three-dimensional arrangement of atoms can significantly influence their biological activity. Oxetane-containing amino acids, which feature a four-membered ether ring, are of growing interest in medicinal chemistry as they can serve as bioisosteres for common functional groups like gem-dimethyl or carbonyl groups, potentially improving properties such as solubility and metabolic stability. acs.orgenamine.net The synthesis of these analogues often generates new chiral centers, making stereoselective synthesis methods essential to isolate the desired biologically active enantiomer or diastereomer.

A key strategy for controlling stereochemistry in the synthesis of amino acid analogues derived from oxetanes involves the use of chiral reactants or catalysts. One effective method is the aza-Michael addition of chiral amines to an achiral precursor, such as methyl 2-(oxetan-3-ylidene)acetate. mdpi.combohrium.com This precursor contains a double bond adjacent to the oxetane ring. The addition of an amine across this double bond creates a new stereocenter at the carbon atom to which the nitrogen attaches.

In a reported synthesis, methyl 2-(oxetan-3-ylidene)acetate was reacted with enantiomerically pure (S)- and (R)-3-(Boc-amino)pyrrolidines and (S)- and (R)-3-(Boc-amino)piperidines. mdpi.com The reaction, carried out in acetonitrile (B52724) with DBU as a base, yielded the corresponding chiral 3-substituted 3-(acetoxymethyl)oxetane compounds. mdpi.combohrium.com The chirality of the starting amine directly dictated the stereochemistry of the newly formed center, resulting in optically active products. For instance, the products synthesized from (S)-amines were found to rotate plane-polarized light in the opposite direction to those synthesized from (R)-amines, confirming the successful transfer of chirality. mdpi.com

This approach demonstrates a powerful method for achieving stereochemical control, where the desired stereoisomer can be selectively synthesized by choosing the appropriate chiral starting material.

| Entry | Chiral Amine | Product |

| 1 | (S)-3-(Boc-amino)pyrrolidine | Methyl 2-{3-[(S)-3-(Boc-amino)pyrrolidin-1-yl]oxetan-3-yl}acetate |

| 2 | (R)-3-(Boc-amino)pyrrolidine | Methyl 2-{3-[(R)-3-(Boc-amino)pyrrolidin-1-yl]oxetan-3-yl}acetate |

| 3 | (S)-3-(Boc-amino)piperidine | Methyl 2-{3-[(S)-3-(Boc-amino)piperidin-1-yl]oxetan-3-yl}acetate |

| 4 | (R)-3-(Boc-amino)piperidine | Methyl 2-{3-[(R)-3-(Boc-amino)piperidin-1-yl]oxetan-3-yl}acetate |

Other advanced strategies for stereochemical control include the use of chiral auxiliaries. A chiral auxiliary is an optically active compound that is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a reaction. numberanalytics.comyoutube.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com While not specifically detailed for this compound itself, this principle is widely applied in the asymmetric synthesis of various amino acids. tcichemicals.commountainscholar.org

Furthermore, modern synthetic methods like photoredox catalysis are being explored for the direct conversion of amino acids to complex structures, including 3-oxetanols, which are precursors to oxetane amino acids. researchgate.net These methods can also be designed to control the formation of new stereocenters, offering another avenue for the enantioselective synthesis of oxetane-containing amino acid analogues. researchgate.net

Theoretical and Computational Investigations of 2 3 Methyloxetan 3 Yl Acetic Acid

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in the structural elucidation of complex molecules, including those containing oxetane (B1205548) rings. For 2-(3-methyloxetan-3-yl)acetic acid, such calculations would be pivotal in defining its three-dimensional geometry with high precision.

The oxetane ring itself is characterized by significant ring strain, approximately 106 kJ·mol⁻¹, which dictates its unique geometry. doi.org Unlike the planar cyclobutane, the oxetane ring adopts a slightly puckered conformation to alleviate some of the eclipsing strain. nih.gov X-ray crystallography studies on related substituted oxetanes have determined C-O-C bond angles to be around 90.2° and C-C-C bond angles near 84.8°, values that deviate significantly from the ideal tetrahedral angle of 109.5°. acs.org

DFT calculations would allow for the precise determination of bond lengths, bond angles, and dihedral angles of this compound. These computed parameters are crucial for confirming experimentally determined structures or for providing a reliable structural model in the absence of empirical data. For instance, computational studies have been successfully used to revise the structures of several oxetane-containing natural products where initial spectroscopic interpretations were misleading.

A hypothetical DFT study on this compound would likely predict the structural parameters detailed in the interactive table below.

| Parameter | Predicted Value |

|---|---|

| Oxetane C-O Bond Length | ~1.46 Å |

| Oxetane C-C Bond Length | ~1.53 Å |

| Oxetane C-O-C Angle | ~90.2° |

| Oxetane C-C-C Angle | ~84.8° |

| Oxetane Puckering Angle | ~10-16° |

Conformational Analysis and Energetics

The presence of the acetic acid and methyl substituents at the C3 position of the oxetane ring introduces several possible conformations for this compound. Conformational analysis through computational methods would identify the most stable (lowest energy) conformers and the energy barriers between them.

The rotation around the C3-C(acetic acid) bond would be a key area of investigation. Different orientations of the carboxylic acid group relative to the oxetane ring will have varying steric and electronic interactions, leading to different energy levels. The puckered nature of the oxetane ring itself also contributes to the conformational landscape.

Furthermore, the electron-withdrawing nature of the oxetane oxygen atom has a significant impact on the acidity (pKa) of the adjacent carboxylic acid. Computational studies on related fluorinated oxetane derivatives have shown that the oxetane ring can lower the pKa of an adjacent functional group by over one unit compared to a cyclopropane (B1198618) ring. chemrxiv.org It is predicted that replacing a gem-dimethyl or cyclobutyl group with an oxetane ring can lower the pKa by an average of 2.5–3 units. chemrxiv.org This suggests that the carboxylic acid in this compound would be more acidic than its carbocyclic analogues.

| Property | Predicted Trend/Value |

|---|---|

| Relative Conformational Energies | Multiple stable conformers with energy differences of a few kcal/mol |

| Rotational Barrier (C3-C(acetic acid)) | Calculable via computational modeling |

| Predicted pKa | Lower than analogous cycloalkane carboxylic acids |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways. While specific studies on the synthesis of this compound are not available, computational methods have been applied to understand reactions involving oxetanes.

For example, the formation of 3,3-disubstituted oxetanes can proceed through various synthetic routes, including the cyclization of diols or the reaction of oxetan-3-one with organometallic reagents. chemrxiv.orgresearchgate.net Computational studies of such reactions would involve mapping the potential energy surface to identify the lowest energy pathway. This would include locating the transition state structures and calculating the activation barriers.

In the context of this compound, computational modeling could be used to investigate its synthesis, for instance, via the oxidation of a corresponding alcohol or the carboxylation of a suitable precursor. Such studies would provide valuable information for optimizing reaction conditions and understanding potential side reactions. The stability of the oxetane ring under various reaction conditions, particularly its propensity for ring-opening in acidic media, is another area where computational modeling can offer significant insights. chemrxiv.org

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, the most relevant spectroscopic techniques would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach for predicting ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. For this compound, this would help in the assignment of the diastereotopic protons of the methylene (B1212753) groups in the oxetane ring and the methylene group of the acetic acid side chain.

IR Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a frequency calculation after geometry optimization. Each calculated vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and has an associated intensity. This allows for the prediction of the major absorption bands in the IR spectrum. For the title compound, characteristic peaks for the C-O-C stretching of the oxetane ring and the C=O and O-H stretching of the carboxylic acid group would be of particular interest.

| Spectroscopic Data | Predicted Features |

|---|---|

| ¹H NMR | Distinct signals for methyl, oxetane methylene, and acetic acid methylene protons. |

| ¹³C NMR | Characteristic shifts for the quaternary C3, oxetane carbons, methyl carbon, and carboxylic acid carbon. |

| IR (C=O stretch) | ~1700-1725 cm⁻¹ |

| IR (C-O-C stretch) | ~950-1050 cm⁻¹ |

Applications of 2 3 Methyloxetan 3 Yl Acetic Acid in Chemical Biology and Medicinal Chemistry

Design of Bioisosteric Replacements Utilizing the Oxetane (B1205548) Moiety

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of drug design. The oxetane motif present in 2-(3-methyloxetan-3-yl)acetic acid is a modern and effective bioisostere for several common chemical functionalities. nih.govacs.org

The oxetane ring has been successfully employed as a bioisosteric replacement for both carbonyl and gem-dimethyl groups, which are frequently found in drug molecules. nih.govacs.orgacs.orgnih.gov

The replacement of a gem-dimethyl group is a key strategy in medicinal chemistry, often used to block sites on a molecule that are vulnerable to metabolic breakdown. acs.org However, adding a gem-dimethyl group increases the molecule's lipophilicity (fat-solubility), which can negatively affect its pharmacokinetic properties. acs.org The oxetane group in a molecule like this compound offers a solution, providing similar steric bulk to a gem-dimethyl group but with increased polarity. acs.orgnih.gov This substitution can therefore maintain or improve biological activity while reducing lipophilicity and enhancing metabolic stability. acs.orgresearchgate.netnih.gov

As a carbonyl group replacement, the oxetane ring offers several advantages. Oxetanes share similar dipole moments, hydrogen-bonding capabilities, and lone pair orientations with carbonyls. acs.orgnih.gov However, carbonyl compounds can be susceptible to enzymatic degradation and other chemical reactions. acs.orgethz.ch The more stable oxetane ring can circumvent these issues, leading to drug candidates with improved metabolic profiles. acs.orgacs.org The 3,3-disubstituted pattern, as seen in this compound, is particularly stable. nih.govacs.org

| Property | Gem-Dimethyl Group | Carbonyl Group | Oxetane Moiety | Advantage of Oxetane Replacement |

|---|---|---|---|---|

| Volume/Size | Similar | Smaller | Similar to gem-dimethyl nih.gov | Maintains necessary steric bulk while blocking metabolic sites. acs.org |

| Polarity | Low (Lipophilic) | High | High (Polar) nih.govacs.org | Reduces lipophilicity compared to gem-dimethyl, often improving solubility. acs.org |

| H-Bonding | None | Acceptor | Acceptor acs.org | Mimics H-bond accepting properties of carbonyls. acs.org |

| Metabolic Stability | High (Blocks metabolism) | Can be a liability (e.g., reduction, hydrolysis) ethz.ch | High acs.orgresearchgate.netnih.gov | More resistant to metabolic degradation than carbonyls. acs.orgacs.org |

Building on the principle of the oxetane ring as a carbonyl isostere, researchers have explored oxetan-3-ol (B104164) as a potential surrogate for the carboxylic acid functional group. nih.govresearchgate.netacs.org This is a significant strategy in medicinal chemistry, as the carboxylic acid group can sometimes limit a drug's ability to cross cell membranes and enter the central nervous system due to its acidity. nih.govresearchgate.net

Studies investigating the physicochemical properties of oxetan-3-ol derivatives compared to their carboxylic acid counterparts have shown that the oxetan-3-ol moiety is less acidic and more permeable. nih.govresearchgate.net These characteristics suggest that replacing a carboxylic acid with an oxetan-3-ol could be a promising approach for developing drugs that need to penetrate the brain. nih.govresearchgate.net

Influence of this compound on Physicochemical Properties of Drug Candidates

When this compound is incorporated into a larger molecule, the oxetane moiety can profoundly and beneficially alter the resulting compound's physicochemical profile. acs.orgnih.govsonar.ch These modifications are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The incorporation of an oxetane ring is a recognized strategy for improving a drug candidate's solubility and modulating its lipophilicity. acs.orgethz.chnih.gov The polar nature of the oxetane's ether oxygen leads to a reduction in lipophilicity (measured as cLogP or LogD) and a corresponding increase in aqueous solubility when substituted for less polar groups like a gem-dimethyl. acs.orgresearchgate.netnih.gov In some cases, this substitution has been shown to increase aqueous solubility by a factor of four to over 4000. researchgate.netnih.gov This enhancement in solubility is a significant advantage in drug development, as poor solubility can hinder a drug's absorption and bioavailability. acs.orgnih.gov

| Original Moiety | Replacement Moiety | Observed Effect on Lipophilicity (LogD) | Observed Effect on Aqueous Solubility | Reference |

|---|---|---|---|---|

| gem-Dimethyl | Oxetane | Decrease | Increase (4x to >4000x) | researchgate.netnih.gov |

| Cyclobutane | Oxetane | Generally Decreased | Generally Increased | nih.gov |

| Carbonyl | Oxetane | Variable, context-dependent | Generally Increased | acs.orgacs.org |

The oxetane moiety, particularly in a 3,3-disubstituted pattern as found in this compound, can significantly enhance the metabolic stability of a drug candidate. nih.govacs.orgacs.org By replacing metabolically vulnerable groups, such as methylene (B1212753) or carbonyl groups, the oxetane ring can block sites of enzymatic attack, leading to a lower rate of metabolic degradation and a longer half-life in the body. acs.orgresearchgate.netnih.govnih.gov For instance, studies have shown that replacing a carbonyl with an oxetane can lead to a considerable improvement in metabolic stability, as measured by intrinsic clearance rates in liver microsomes. acs.org

While the oxetane ring is generally considered chemically stable under physiological conditions, it is important to note that some oxetane-carboxylic acids have demonstrated a tendency to be unstable, undergoing isomerization to form lactones, especially when heated. acs.orgnih.gov This highlights the need for careful evaluation of the chemical stability of any new compound containing this structural motif.

A key and well-documented effect of the oxetane ring is its ability to reduce the basicity (pKa) of nearby amine groups. nih.govacs.orgnih.gov The electronegative oxygen atom in the oxetane ring exerts a potent inductive electron-withdrawing effect. nih.gov This effect decreases the electron density on a nearby nitrogen atom, making it less likely to accept a proton and thus lowering its basicity. nih.govethz.ch

This modulation of pKa is a critical tool in drug design. High basicity can sometimes lead to undesirable effects, such as poor cell permeability or off-target interactions. By strategically placing an oxetane group near a basic amine, medicinal chemists can fine-tune the pKa to an optimal range, improving the drug-like properties of the molecule. nih.govnih.gov Research has quantified this effect, showing a significant reduction in the pKa of amines depending on their proximity to the oxetane ring. nih.gov

| Position of Amine Relative to Oxetane | Approximate Reduction in pKaH (units) | Reference |

|---|---|---|

| α (alpha) | ~2.7 | nih.gov |

| β (beta) | ~1.9 | nih.gov |

| γ (gamma) | ~0.7 | nih.gov |

| δ (delta) | ~0.3 | nih.gov |

Role of this compound in Developing Novel Scaffolds for Drug Discovery

In the quest for new drugs, molecular scaffolds form the core structure of a molecule, which can be systematically modified to optimize biological activity and drug-like properties. This compound serves as an important scaffold and reagent in the synthesis of more complex molecules for therapeutic applications. chemicalbook.com

One of the primary advantages of incorporating the 3-methyl-3-oxetanylacetic acid structure is its function as a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a parent compound. The oxetane motif is often used as a replacement for less favorable groups, such as gem-dimethyl or carbonyl groups. researchgate.netacs.org This substitution can lead to significant improvements in a compound's physicochemical properties, including enhanced aqueous solubility and greater metabolic stability, which are critical for a drug's efficacy and safety profile. researchgate.netacs.org

Detailed research findings highlight the practical applications of this compound. It is utilized as a key reagent in the synthesis of inhibitors for Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), an enzyme that is a target for potential cancer treatments. chemicalbook.com Furthermore, it is employed in the preparation of prodrugs designed for the treatment or prevention of diseases affecting the central nervous system (CNS). chemicalbook.com

Table 1: Physicochemical Properties and Advantages of the this compound Scaffold

| Property | Advantage in Drug Discovery | Source |

| Polarity | The oxetane ring introduces polarity, which can improve aqueous solubility and reduce lipophilicity, often leading to better pharmacokinetic profiles. | researchgate.netacs.org |

| Metabolic Stability | The oxetane ring is generally more stable to metabolic degradation compared to other groups like gem-dimethyl, potentially increasing the drug's half-life. | researchgate.netacs.org |

| 3D-Rich Structure | The sp3-rich, three-dimensional nature of the oxetane scaffold can lead to improved binding affinity and selectivity for biological targets. | chemrxiv.org |

| Synthetic Handle | The carboxylic acid group provides a reactive site for further chemical modification and conjugation to other molecules. | chemrxiv.org |

Integration of this compound in Peptide Synthesis and Amino Acid Analogues

The incorporation of non-natural amino acids into peptides is a powerful strategy to create peptidomimetics with enhanced stability, potency, and novel functions. The this compound framework is a valuable precursor for the synthesis of such non-natural amino acid analogues. researchgate.net By modifying the core structure, chemists can design and synthesize a variety of oxetane-containing amino acids. researchgate.netchemrxiv.org

For instance, derivatives like 2-[3-(aminomethyl)oxetan-3-yl]acetic acid and methyl (R)-2-amino-2-(oxetan-3-yl)acetate are direct examples of amino acid analogues built upon an oxetane core. bldpharm.comachemblock.com These compounds can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. peptide.comnih.gov The presence of the oxetane ring within the amino acid side chain or backbone can enforce specific conformations and improve resistance to enzymatic degradation compared to natural peptides. acs.org

Research has demonstrated the synthesis of various oxetane amino acids, which are then used to build oligomers. acs.org Conformational analysis of these oxetane-based peptides shows they can adopt well-defined secondary structures, similar to β-turns found in natural peptides, which is crucial for biological activity. acs.org

Table 2: Examples of Amino Acid Analogues Derived from the Oxetane Acetic Acid Scaffold

| Compound Name | CAS Number | Molecular Formula | Role/Application | Source |

| 2-[3-(aminomethyl)oxetan-3-yl]acetic acid | N/A | C6H11NO3 | A β-amino acid analogue where the amino group is separated from the acid by the oxetane-containing backbone. | bldpharm.com |

| methyl (R)-2-amino-2-(oxetan-3-yl)acetate | 1890137-33-3 | C6H11NO3 | An α-amino acid ester analogue with an oxetane ring directly attached to the α-carbon. | achemblock.com |

| 2-(Methoxycarbonylamino)-2-(oxetan-3-yl)acetic acid | 394653-40-8 | C6H11NO3 | A protected α-amino acid with an oxetane substituent, ready for use in chemical synthesis. | sigmaaldrich.com |

Emerging Applications in Advanced Materials and Polymer Chemistry

While the primary applications of this compound are concentrated in medicinal chemistry, its bifunctional nature—possessing both a reactive oxetane ring and a carboxylic acid group—suggests potential for use in materials science and polymer chemistry. The oxetane ring can undergo cationic ring-opening polymerization to form polyethers, a class of polymers with diverse applications. rsc.orgresearchgate.net

Theoretical and experimental studies have explored the mechanisms of oxetane polymerization, which typically proceeds via acid catalysis. rsc.orgresearchgate.net The carboxylic acid moiety of this compound could potentially act as an internal catalyst or be converted into an ester to create novel monomers. The combination of the oxetane and carboxylic acid functionalities allows for the synthesis of unique polymer architectures, such as hyperbranched polyesters. researchgate.net For example, a reaction between a dicarboxylic anhydride (B1165640) and a substituted oxetane can lead to the formation of polyesters through simultaneous ring-opening of the oxetane and esterification. researchgate.net

Although specific examples detailing the polymerization of this compound itself are not yet widespread in the literature, the fundamental reactivity of its functional groups points toward a promising future in the development of new functional materials.

Table 3: Potential Polymerization Sites of this compound

| Functional Group | Type of Reaction | Potential Polymer Product | Source |

| Oxetane Ring | Cationic Ring-Opening Polymerization | Polyether | rsc.orgresearchgate.net |

| Carboxylic Acid | Polycondensation (with diols) | Polyester | researchgate.net |

| Both Groups | Self-Condensation/Polymerization | Hyperbranched Polyester/Polyether | researchgate.net |

Stability and Storage Considerations for 2 3 Methyloxetan 3 Yl Acetic Acid

Isomerization Pathways of Oxetane-Carboxylic Acids

A primary concern for the stability of oxetane-carboxylic acids is their propensity to isomerize into (hetero)cyclic lactones. acs.orgnih.gov This transformation can occur spontaneously, even during storage at room temperature or with gentle heating. nih.govchemrxiv.org The mechanism involves an intramolecular ring-opening reaction where the carboxylic acid group acts as a nucleophile, attacking the oxetane (B1205548) ring.

This innate tendency for isomerization is a previously unrecognized phenomenon for many compounds in this class. acs.org While intentional intramolecular isomerizations of oxetanes are known, they typically require activation by external Lewis acid catalysts. nih.gov However, many oxetane-carboxylic acids can isomerize without the need for any external catalyst. acs.orgnih.gov For instance, the parent oxetane-3-carboxylic acid was observed to isomerize into a lactone. researchgate.net This general tendency has been observed across a range of substituted oxetane-carboxylic acids. researchgate.net

A proposed mechanism for this isomerization involves the use of additional molecules of the acid to facilitate proton transfer, thereby promoting an SN2 reaction with inversion of configuration to open the strained oxetane ring. rogue-scholar.org

Factors Influencing Molecular Stability (e.g., Temperature, Solvent, Catalysis)

The stability of 2-(3-Methyloxetan-3-yl)acetic acid is influenced by several key factors, including its substitution pattern, temperature, solvent, and the presence of catalysts.

Substitution Pattern: The stability of the oxetane ring is strongly linked to its substitution. acs.org Notably, 3,3-disubstituted oxetanes, such as this compound, are generally the most stable. acs.orgnih.gov The substituents at the 3-position can sterically hinder the approach of external nucleophiles to the C-O antibonding orbital, thus preventing ring-opening degradation processes. nih.gov This structural feature contributes to a greater stability compared to monosubstituted or unsubstituted oxetanes. utexas.edu

Temperature: Temperature is a critical factor affecting the stability of oxetane-carboxylic acids. nih.gov Many of these compounds have been found to isomerize into lactones upon slight heating. acs.orgchemrxiv.orgnih.gov This thermal instability means that reactions requiring elevated temperatures could lead to significant degradation of the starting material. nih.gov For some compounds, this process can even occur at room temperature over time. researchgate.net

Solvent: The choice of solvent can influence the rate of ring-opening reactions. acs.org Studies on related oxetane systems have shown that solvents play a remarkable role in the enantioselectivity and yield of ring-opening reactions. researchgate.net For the cationic ring-opening polymerization of similar heterocycles, solvent properties such as nucleophilicity, electrophilicity, and polarizability were found to affect the activation energy of the reaction. rug.nl For instance, in one study, tetrahydrofuran (B95107) (THF) was found to be the optimal solvent for a specific iridium-catalyzed ring-opening reaction. researchgate.net

Catalysis: While many oxetane-carboxylic acids can isomerize without a catalyst, the presence of acids can promote ring-opening. acs.orgnih.gov The oxetane ring is susceptible to opening under acidic conditions, particularly with strong Lewis acids which can coordinate to the oxygen atom and facilitate nucleophilic attack. nih.govnih.gov Conversely, oxetane ethers have demonstrated excellent chemical stability under a range of basic and reducing conditions. rsc.org

| Factor | Influence on Stability of this compound | References |

|---|---|---|

| Substitution | The 3,3-disubstitution (methyl and acetic acid groups) provides significant steric hindrance, enhancing stability compared to less substituted oxetanes. | nih.gov, acs.org |

| Temperature | Increased temperature promotes isomerization to lactones. Slight heating can be sufficient to induce this transformation. | acs.org, nih.gov, nih.gov |

| Solvent | Solvent choice can impact reaction rates and pathways. Polar aprotic solvents like THF have been shown to be effective in related ring-opening reactions. | researchgate.net, rug.nl |

| Catalysis | While isomerization can be uncatalyzed, it is accelerated by acids, especially Lewis acids. The compound is generally stable under basic conditions. | nih.gov, nih.gov, rsc.org |

Implications for Reaction Yields and Purity in Synthetic Procedures

The inherent instability of oxetane-carboxylic acids has profound implications for their use in multi-step syntheses. The tendency to isomerize can dramatically lower reaction yields and compromise the purity of the desired products. acs.orgnih.govresearchgate.net This is particularly problematic in reactions that require heating, as the elevated temperature can accelerate the isomerization to the lactone byproduct. chemrxiv.orgnih.gov

Chemists utilizing this compound or related structures must be aware of this potential degradation pathway. acs.org For example, if a reaction involving an oxetane-carboxylic acid gives a low yield or fails, the instability of the starting material should be considered as a possible cause. nih.gov Careful control of reaction conditions, especially temperature, and purification of the acid before use may be necessary to ensure successful outcomes. The innate tendency of these acids to isomerize can, however, also be harnessed beneficially in organic synthesis to create novel molecules or to simplify the synthesis of known ones. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Methyloxetan-3-YL)acetic acid, and what experimental parameters critically influence yield?

A boron trifluoride (BF₃)-mediated cycloaddition approach is a key method for synthesizing derivatives of this compound. For example, (3-Methyloxetan-3-yl)methyl 2-(benzyloxy)acetate was synthesized via BF₃-catalyzed esterification of 2-(benzyloxy)acetic acid, achieving 96% yield after column chromatography (20% diethyl ether in pentane) . Critical parameters include reaction temperature, catalyst concentration, and solvent polarity. Ensuring anhydrous conditions and controlled stoichiometry of reactants is essential to minimize side reactions.

Q. What purification techniques are effective for isolating this compound derivatives, and how do solvent systems impact purity?

Column chromatography using gradients of diethyl ether and pentane is widely employed, as demonstrated in the isolation of (3-Methyloxetan-3-yl)methyl esters . Polar solvent systems (e.g., ethyl acetate/hexane) may improve resolution for polar derivatives. For salts like lithium(1+) 2-(3-methyloxetan-3-yl)acetate, recrystallization from aprotic solvents under inert atmospheres is recommended to prevent hydrolysis .

Q. How should researchers handle and store this compound to ensure stability?

While direct stability data for the compound is limited, analogous oxetane-containing compounds are moisture-sensitive. Store under inert atmospheres (argon/nitrogen) at low temperatures (–20°C). Avoid exposure to strong acids/bases or oxidizing agents, which may trigger ring-opening reactions .

Advanced Research Questions

Q. How does the strained oxetane ring in this compound influence its reactivity in nucleophilic or acidic environments?

The oxetane’s ring strain (≈105 kJ/mol) enhances susceptibility to acid-catalyzed ring-opening. For instance, under acidic conditions, the oxetane may undergo nucleophilic attack at the β-carbon, forming linear carboxylic acid derivatives. Monitoring such reactions via ¹H NMR (e.g., disappearance of oxetane protons at δ 4.3–4.6 ppm) is critical . Kinetic studies using variable-temperature NMR can quantify ring-opening rates .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for derivatives of this compound?

Discrepancies in NMR data (e.g., δ 1.33 ppm for methyl groups in oxetane derivatives vs. δ 1.20 ppm in related structures) may arise from solvent effects or impurities. Cross-validate spectra using computational tools (DFT-based chemical shift predictions) and compare with high-purity standards synthesized under controlled conditions .

Q. What analytical strategies are used to characterize stereochemical outcomes in reactions involving this compound?

Chiral HPLC and X-ray crystallography are gold standards for stereochemical analysis. For example, crystal structures of brominated phenylacetic acid derivatives (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) reveal dihedral angles between substituents and phenyl planes, aiding in conformational analysis . For asymmetric syntheses, chiral derivatizing agents (e.g., Mosher’s acid) can enhance NMR resolution .

Q. How can researchers design experiments to study the compound’s role in synthesizing bioactive molecules (e.g., Combretastatin analogs)?

The oxetane moiety serves as a bioisostere for carbonyl or ether groups. In Combretastatin A-4 synthesis, brominated phenylacetic acid derivatives undergo Perkin condensation/decarboxylation. Key steps include regioselective bromination (using Br₂ in acetic acid) and monitoring intermediates via LC-MS . Optimize reaction time and temperature to suppress polymerization side reactions .

Methodological Considerations

- Spectral Reference Data : Compare ¹H NMR peaks (e.g., oxetane protons at δ 4.3–4.6 ppm, methyl groups at δ 1.3 ppm ) with literature.

- Reaction Monitoring : Use TLC (silica, UV-active) or in-situ IR to track esterification/ring-opening.

- Safety Protocols : Handle BF₃ and bromine in fume hoods; use PPE for corrosive reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.